molecular formula C17H17ClN2O5S B2597908 N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1795442-57-7

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2597908
CAS RN: 1795442-57-7
M. Wt: 396.84
InChI Key: SHDHDXRQEKRPTG-UHFFFAOYSA-N
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Description

Oxazoles are a class of organic compounds that contain a five-membered ring with an oxygen atom at position 1 and a nitrogen atom at position 3 . Sulfonamides, on the other hand, are a class of organic compounds that contain a sulfonyl functional group attached to an amine group .


Synthesis Analysis

Oxazoles can be synthesized through a variety of methods, including the Van Leusen Oxazole Synthesis . Sulfonamides can be synthesized by the reaction of a sulfonyl chloride with an amine .


Molecular Structure Analysis

The molecular structure of oxazoles consists of a five-membered ring with one oxygen atom and one nitrogen atom . The structure of sulfonamides consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to an amine group .


Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions, including direct arylation . Sulfonamides can participate in a variety of reactions due to the reactivity of the sulfonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxazoles and sulfonamides can vary widely depending on the specific compounds. For example, oxazoles are stable liquids at room temperature with a boiling point of 69 °C .

Scientific Research Applications

Molecular Structure and Docking Studies

Research on similar sulfonamide derivatives, such as tetrazole derivatives, has focused on understanding their molecular structure through X-ray crystallography and their potential interactions with biological targets, such as the cyclooxygenase-2 enzyme (COX-2), through molecular docking studies. These studies are foundational for designing molecules with potential therapeutic applications, particularly as inhibitors of specific enzymes involved in disease processes (Al-Hourani et al., 2015).

Synthesis and Antiviral Activity

The synthesis of sulfonamide derivatives, starting from specific chemical precursors, has been explored to produce compounds with antiviral activities. For example, new sulfonamide derivatives were synthesized and demonstrated certain activities against the tobacco mosaic virus, showcasing the potential of these molecules in developing antiviral agents (Chen et al., 2010).

Herbicidal Applications

Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds were prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This research highlights the potential of sulfonamide derivatives in agricultural applications, particularly in controlling unwanted vegetation while minimizing environmental impact (Moran, 2003).

Antimicrobial and Antiproliferative Agents

The design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives have been explored for their effectiveness as antimicrobial and antiproliferative agents. This line of research underscores the therapeutic potential of sulfonamide derivatives in treating infections and controlling the proliferation of cancer cells, contributing to the development of new drugs with specific biological activities (Abd El-Gilil, 2019).

Mechanism of Action

The mechanism of action of sulfonamides is typically through inhibition of bacterial synthesis of folic acid, which is necessary for the bacteria to live and reproduce .

Safety and Hazards

Sulfonamides can cause a variety of side effects, including allergic reactions . It’s important to handle these compounds with care and use appropriate safety measures.

Future Directions

Research into oxazoles and sulfonamides continues to be an active area of study, with potential applications in the treatment of various diseases .

properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-20-14-9-11(7-8-15(14)25-17(20)21)26(22,23)19-10-16(24-2)12-5-3-4-6-13(12)18/h3-9,16,19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDHDXRQEKRPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CC=CC=C3Cl)OC)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

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